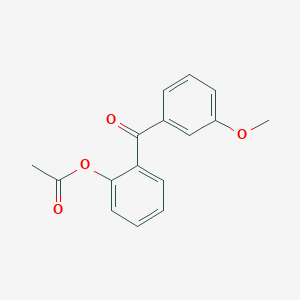

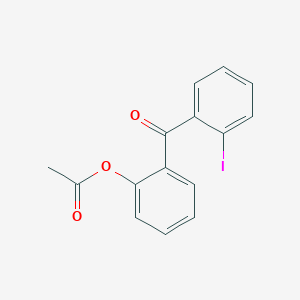

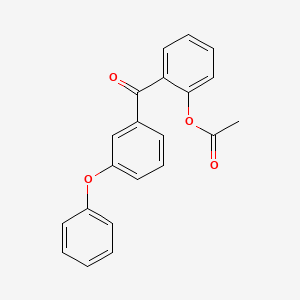

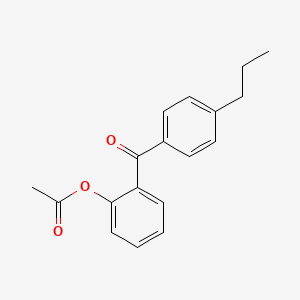

4-Acetoxy-4'-T-butylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Acetoxy-4'-T-butylbenzophenone involves several steps, including oxidation and acetylation. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves the treatment of a methylphenol with bromine in acetic acid, followed by oxidation with Jones reagent . Similarly, the synthesis of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone involves the formation of an azlactone, which upon hydrolysis and treatment with acetic acid yields acetoxyphenyl-propenoic acid derivatives . These methods suggest possible pathways for synthesizing the acetoxy and tert-butyl functional groups on a benzophenone structure.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives were confirmed by NMR spectroscopy . Additionally, X-ray crystallography was used to confirm the structure of the starting azlactone and to support the Z-configuration of the synthesized compounds . These techniques are crucial for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to this compound show a variety of transformations. For instance, the oxidation of alkoxy-phenols can lead to the formation of hemi-acetals and dibenzofuran-quinones under different conditions . The reaction of azlactones with basic hydrolysis and acetic acid treatment can yield acetoxyphenyl-propenoic acids . These reactions highlight the reactivity of the functional groups that may be present in this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can be inferred. The presence of tert-butyl groups typically increases steric bulk, affecting the compound's reactivity and solubility . The acetoxy group is a common acylating agent and can participate in various chemical reactions . The benzophenone core is known for its stability and can be involved in photochemical reactions. The physical properties such as melting point, boiling point, and solubility would depend on the specific functional groups and their interactions.

Applications De Recherche Scientifique

1. Analytical Chemistry and Environmental Monitoring

4-Acetoxy-4'-T-butylbenzophenone, due to its chemical properties, is often studied in the context of environmental phenols and related compounds. Its detection and quantification in various biological and environmental samples are critical for understanding its distribution and potential effects.

- Analytical Method Development : A sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing feature was developed to measure concentrations of various environmental phenols, including this compound derivatives, in human milk (Ye et al., 2008).

- Environmental and Biological Monitoring : The developed methods have been applied to detect the presence of compounds like this compound and its derivatives in human milk samples, indicating potential exposure routes and environmental persistence (Ye et al., 2008).

2. Synthesis and Material Science

This compound serves as a precursor or a component in the synthesis of complex molecular structures, showcasing its versatility and importance in material science and chemistry.

- Complex Compound Synthesis : The compound has been involved in the synthesis of complex molecular structures such as tetranuclear and pentanuclear compounds of rare-earth metals. These compounds demonstrate interesting magnetic properties and structural arrangements, indicating the compound's utility in synthesizing materials with potential applications in magnetism and material science (Yadav et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

[4-(4-tert-butylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-11-7-15(8-12-17)18(21)14-5-9-16(10-6-14)19(2,3)4/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBKAADRHRUDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641711 |

Source

|

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-70-4 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.